Infigratinib phosphate

Overview

Description

Infigratinib phosphate is a small molecule kinase inhibitor that targets fibroblast growth factor receptors (FGFRs). It is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer. This compound is known for its ability to inhibit FGFR1, FGFR2, and FGFR3, which play crucial roles in cell proliferation, differentiation, migration, survival, and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of infigratinib phosphate involves multiple steps, starting from three primary starting materials and progressing through five intermediates. The synthetic route typically includes reactions such as nucleophilic substitution, amide bond formation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure compliance with regulatory standards .

Chemical Reactions Analysis

Metabolic Pathways

Infigratinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 (94%) and FMO3 (6%) . Key metabolites include:

| Metabolite | Contribution to Activity | Metabolic Pathway |

|---|---|---|

| BHS697 | 16–33% | CYP3A4 oxidation |

| CQM157 | 9–12% | Phase I/II |

Both metabolites retain FGFR inhibitory activity, with BHS697 undergoing further CYP3A4-mediated oxidation .

FGFR Inhibition

Infigratinib competitively inhibits ATP binding to FGFR kinases, with IC₅₀ values:

| Target | IC₅₀ (nM) |

|---|---|

| FGFR1 | 0.9 |

| FGFR2 | 1.4 |

| FGFR3 | 1.0 |

| FGFR4 | 60 |

Data derived from kinase assays using recombinant FGFR isoforms .

CYP2J2 Inactivation

Infigratinib acts as a reversible inhibitor and mechanism-based inactivator of CYP2J2 (cytochrome P450 enzyme), critical in cardiovascular drug metabolism. Key findings:

-

Substrate depletion assay: INF (1 µM) showed 95% depletion by CYP2J2 in 90 minutes .

-

Partition ratio (moles inactivated enzyme per mole INF): 0.8–1.2 .

Solubility and Stability

-

Stability : Degrades under strong acidic/basic conditions; stable in solid form at room temperature .

Drug-Drug Interactions

-

Aluminium phosphate : Reduces serum infigratinib levels via adsorption .

-

CYP3A4 Inducers/Inhibitors : Alter infigratinib exposure (e.g., rifampin decreases AUC by 60%) .

Biochemical Effects

Infigratinib’s FGFR inhibition increases serum phosphate by blocking FGF23 signaling, a hormone regulating renal phosphate excretion . Clinical trials reported:

Analytical Characterization

Scientific Research Applications

Cholangiocarcinoma Treatment

Infigratinib has received FDA approval for the treatment of unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. Key findings from clinical studies include:

- Response Rates : In a phase II study, the overall response rate was reported at 23%, with a median progression-free survival of 7.3 months .

- Adverse Effects : Hyperphosphatemia was the most common side effect, observed in approximately 77% of patients .

Tumor-Induced Osteomalacia

Infigratinib has shown promise in treating tumor-induced osteomalacia (TIO), a rare paraneoplastic syndrome characterized by ectopic production of fibroblast growth factor 23 (FGF23). A recent phase II trial included:

- Study Design : Four adults with TIO were treated daily with infigratinib for up to 24 weeks .

- Biochemical Response : All patients exhibited a significant reduction in intact FGF23 levels and normalization of blood phosphate and 1,25-dihydroxyvitamin D levels during treatment. However, these effects reverted after discontinuation of therapy .

- Adverse Events : Mild to moderate dose-limiting adverse events were reported, with no serious adverse events noted .

Case Study 1: Metastatic Tumor-Induced Osteomalacia

In a patient with metastatic TIO, treatment with infigratinib resulted in:

- Significant Decrease in FGF23 : The patient's FGF23 levels normalized during treatment.

- Imaging Results : PET/CT scans indicated decreased activity of phosphaturic mesenchymal tumors without changes in size .

Case Study 2: Cholangiocarcinoma Patient Response

A cohort study involving patients with cholangiocarcinoma demonstrated that:

- Overall Survival : Patients experienced variable responses, highlighting the need for biomarkers to predict treatment efficacy.

- Quality of Life Improvements : Patients reported improvements in quality of life metrics during treatment, despite experiencing common adverse effects like hyperphosphatemia and fatigue .

Table 1: Clinical Trial Outcomes for Infigratinib

| Study Type | Indication | Total Patients | Overall Response Rate | Median Progression-Free Survival | Common Adverse Effects |

|---|---|---|---|---|---|

| Phase II | Cholangiocarcinoma | N/A | 23% | 7.3 months | Hyperphosphatemia (77%) |

| Phase II (Open-label) | Tumor-Induced Osteomalacia | 4 | N/A | N/A | Mild to moderate AEs |

Mechanism of Action

Infigratinib phosphate exerts its effects by inhibiting the FGFR signaling pathway. FGFRs are tyrosine kinase receptors that play a critical role in various cellular processes. This compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells with FGFR amplifications, mutations, or fusions .

Comparison with Similar Compounds

Similar Compounds

Pemigatinib: Another FGFR inhibitor used for similar indications.

Erdafitinib: An FGFR inhibitor used in the treatment of urothelial carcinoma.

Futibatinib: A selective FGFR inhibitor under investigation for various cancers

Uniqueness

Infigratinib phosphate is unique due to its high selectivity for FGFR1, FGFR2, and FGFR3, making it particularly effective in cancers driven by FGFR alterations. Its ability to inhibit multiple FGFR subtypes provides a broader therapeutic potential compared to some other FGFR inhibitors .

Biological Activity

Infigratinib phosphate, a potent inhibitor of fibroblast growth factor receptors (FGFRs), has emerged as a significant therapeutic agent in oncology, particularly for tumors with FGFR alterations. This article delves into its biological activity, mechanisms of action, clinical efficacy, and associated adverse effects, supported by relevant case studies and data tables.

Infigratinib functions primarily as a reversible, non-competitive inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4. It binds to the ATP-binding cleft between the kinase lobes of FGFRs, inhibiting autophosphorylation and subsequent downstream signaling pathways that promote cell proliferation and survival in cancer cells. This mechanism is crucial for its effectiveness against malignancies characterized by FGFR mutations or fusions, such as cholangiocarcinoma and tumor-induced osteomalacia (TIO) .

Cholangiocarcinoma

Infigratinib has shown promising results in clinical trials for patients with cholangiocarcinoma harboring FGFR2 alterations. A pivotal phase II study reported the following outcomes:

- Overall Response Rate (ORR) : 23%, including one complete response and several partial responses.

- Median Duration of Response : 5.5 months, with a range from 0.03 to 28.3 months.

- Progression-Free Survival (PFS) : Median PFS was approximately 6.9 months for patients with FGFR2 fusions .

Table 1 summarizes the clinical outcomes from various studies:

| Study | Population | ORR (%) | Median PFS (months) | Common AEs |

|---|---|---|---|---|

| Phase II Trial | Cholangiocarcinoma with FGFR2 fusions | 23 | 6.9 | Hyperphosphatemia (60%) |

| TIO Study | Patients with TIO | N/A | N/A | Mild to moderate AEs |

Tumor-Induced Osteomalacia (TIO)

In a small cohort study involving four adults with TIO, infigratinib treatment resulted in:

- Reduction in FGF23 Levels : Significant decreases were observed.

- Normalization of Blood Phosphate Levels : Indicating effective modulation of phosphate metabolism.

- Tumor Activity Suppression : PET scans demonstrated reduced activity without significant tumor size changes .

Adverse Effects

The most frequently reported adverse effects associated with infigratinib include:

- Hyperphosphatemia : Elevated phosphate levels were noted in up to 90% of patients.

- Other laboratory abnormalities included increased creatinine (93%), elevated alkaline phosphatase (54%), and decreased hemoglobin (53%) .

Table 2 lists common adverse events observed during clinical trials:

| Adverse Event | Incidence (%) |

|---|---|

| Hyperphosphatemia | 90 |

| Increased Creatinine | 93 |

| Decreased Hemoglobin | 53 |

| Ocular AEs | Variable |

Case Study: Cholangiocarcinoma Patient

A patient treated with infigratinib exhibited an ORR of 36% with notable side effects including hyperphosphatemia. The patient had previously undergone gemcitabine-based chemotherapy without success. This case highlights the potential of infigratinib as a second-line therapy for patients with refractory cholangiocarcinoma .

Case Study: TIO Patients

In another case series involving four patients with TIO, treatment led to biochemical improvements but did not achieve sustained remission after discontinuation. This suggests that while infigratinib can effectively manage symptoms and biochemical markers, long-term efficacy may be limited .

Properties

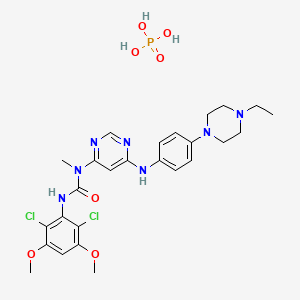

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQNHCGYHLSITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34Cl2N7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310746-10-1 | |

| Record name | Infigratinib phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310746101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INFIGRATINIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BH47BV6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.